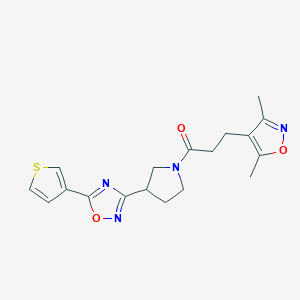

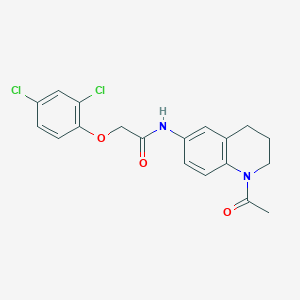

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as ADQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADQA is a synthetic compound that belongs to the class of quinolines and is known to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Structural Aspects and Properties One study explores the structural characteristics of amide-containing isoquinoline derivatives, emphasizing their ability to form gels or crystalline solids upon interaction with different mineral acids. The research demonstrates how the structural orientation of these compounds, influenced by the nature of interacting acids, leads to diverse physical states such as gels or crystalline forms. This property is crucial for applications in materials science, where the manipulation of physical states is often required (Karmakar, Sarma, & Baruah, 2007).

Molecular Interactions Another study focuses on the different spatial orientations of amide derivatives, particularly in their coordination with anions. This research highlights the tweezer-like geometry of certain stretched amide derivatives and their self-assembly into channel-like structures. Understanding these molecular interactions is essential for developing new materials and chemical sensors, as the specific orientation and assembly of molecules can significantly impact their functional properties (Kalita & Baruah, 2010).

Fluorescence Applications The fluorescence properties of amide-containing isoquinoline derivatives are explored, revealing that host–guest complexes of these compounds exhibit enhanced fluorescence emission. Such findings are pertinent to the development of advanced fluorescent materials for applications in sensing, imaging, and molecular tagging. The study elucidates how the interaction with specific guest molecules can modulate the fluorescence characteristics of these compounds, offering valuable insights for the design of new fluorescent probes (Karmakar, Sarma, & Baruah, 2007).

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O3/c1-12(24)23-8-2-3-13-9-15(5-6-17(13)23)22-19(25)11-26-18-7-4-14(20)10-16(18)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOHKAFRXJJIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2372001.png)

![1-[(Tert-butoxy)carbonyl]-4-(prop-2-YN-1-YL)piperidine-4-carboxylic acid](/img/structure/B2372002.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2372006.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2372011.png)

![N-(4-fluorobenzyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide](/img/structure/B2372013.png)